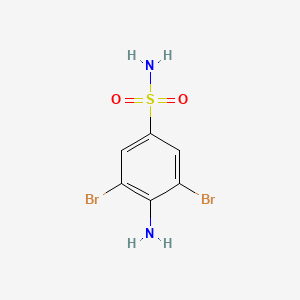

4-Amino-3,5-dibromobenzenesulfonamide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-amino-3,5-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXJPWSYRLLYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192395 | |

| Record name | 2,6-Dibromosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39150-45-3 | |

| Record name | 4-Amino-3,5-dibromobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39150-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromosulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039150453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dibromosulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dibromobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-3,5-DIBROMOBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G88Z5C5E4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide (CAS No. 39150-45-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of the sulfonamide group and bromine substituents, make it a valuable scaffold for the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This section summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| CAS Number | 39150-45-3 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O₂S | [2] |

| Molecular Weight | 330.00 g/mol | [2] |

| Melting Point | 235-237 °C | |

| Appearance | White to off-white crystalline solid | |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide | [2] |

Synthesis

General Experimental Protocol: Bromination of Sulfanilamide

Materials:

-

Sulfanilamide

-

Bromine (Br₂) or a suitable brominating agent (e.g., N-Bromosuccinimide)

-

A suitable solvent (e.g., glacial acetic acid, methanol, or water)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution (for neutralization)

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolve sulfanilamide in the chosen solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of the brominating agent to the cooled solution with constant stirring. The reaction is typically exothermic and should be controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Quench any unreacted bromine by adding a sodium thiosulfate solution until the characteristic orange-brown color of bromine disappears.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

The crude product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.

Characterization: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as:

-

Melting point determination

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy

-

Fourier-Transform Infrared (FTIR) spectroscopy

-

Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potent inhibition of carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases.

Carbonic Anhydrase Inhibition

This compound has been shown to be a potent inhibitor of two specific carbonic anhydrase isozymes: CA II and CA IX.[1]

| Target Isozyme | Inhibition Constant (Ki) | Reference |

| Carbonic Anhydrase II (Human) | 73 nM | [1] |

| Carbonic Anhydrase IX (Human) | 68 nM | [1] |

The inhibition of these isozymes suggests potential therapeutic applications in conditions where their activity is upregulated, such as in certain types of cancer (CA IX) and glaucoma (CA II).[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of carbonic anhydrase in physiological pH regulation and a general workflow for evaluating enzyme inhibition.

Caption: Carbonic anhydrase catalyzes the hydration of CO₂.

Caption: Workflow for carbonic anhydrase inhibition assay.

Applications in Drug Development

The potent and selective inhibition of carbonic anhydrase isozymes makes this compound a promising lead compound in drug discovery. Its derivatives could be further explored for the development of novel therapeutics for:

-

Oncology: Targeting tumor-associated CA IX, which is involved in pH regulation and contributes to the survival and proliferation of cancer cells in hypoxic environments.

-

Ophthalmology: Developing topical agents for the treatment of glaucoma by reducing intraocular pressure through the inhibition of CA II in the ciliary body.

-

Other Therapeutic Areas: The diverse roles of carbonic anhydrases in physiology suggest that inhibitors based on this scaffold could also be investigated for neurological disorders, diuretics, and managing altitude sickness.[4][5]

Conclusion

This compound is a well-characterized compound with established physical properties and a known mechanism of action as a potent carbonic anhydrase inhibitor. Its straightforward synthesis and significant biological activity make it an important tool for researchers and a valuable starting point for the development of new therapeutic agents. Further investigation into its structure-activity relationships and the development of derivatives could lead to the discovery of novel drugs with improved efficacy and selectivity.

References

In-Depth Technical Guide: 4-Amino-3,5-dibromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its physicochemical properties, a plausible synthetic route, and its potential role as a scaffold in medicinal chemistry, particularly as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

This compound is a derivative of sulfanilamide, the core structure of sulfa drugs. The introduction of two bromine atoms onto the benzene ring significantly alters its electronic and steric properties, which can influence its biological activity and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂O₂S | PubChem[1] |

| Molecular Weight | 330.00 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 39150-45-3 | PubChem[1] |

| Computed XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

This synthesis involves a three-step process starting from sulfanilamide: acetylation of the amino group, subsequent bromination, and final deacetylation.

Step 1: Acetylation of Sulfanilamide

-

Dissolve sulfanilamide in a suitable solvent such as acetic anhydride.

-

Heat the mixture under reflux for a specified period to ensure complete acetylation of the 4-amino group, forming N-acetylsulfanilamide (acetanilide-4-sulfonamide).

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter, wash the precipitate with cold water, and dry to obtain the crude N-acetylsulfanilamide. Recrystallization from ethanol can be performed for purification.

Step 2: Bromination of N-acetylsulfanilamide

-

Dissolve the N-acetylsulfanilamide in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring. The amino group is protected by the acetyl group, directing the electrophilic substitution of bromine to the ortho positions (3 and 5).

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

-

The brominated product, N-acetyl-3,5-dibromosulfanilamide, will precipitate. Filter, wash with water, and dry the product.

Step 3: Deacetylation to this compound

-

Suspend the crude N-acetyl-3,5-dibromosulfanilamide in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture under reflux to hydrolyze the acetyl group.

-

After completion of the reaction (monitored by TLC), cool the solution and neutralize it with a base, such as sodium carbonate, to precipitate the final product, this compound.

-

Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Visualizing the Synthetic Workflow

The logical flow of the synthesis can be represented as follows:

Caption: Synthetic pathway for this compound.

Role in Drug Development: Carbonic Anhydrase Inhibition

Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase (CA) inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases.

While specific inhibitory data for this compound is not available in the provided search results, the introduction of halogen atoms on the benzene ring is a common strategy in medicinal chemistry to modulate the potency and selectivity of enzyme inhibitors. The electron-withdrawing nature and steric bulk of the bromine atoms in the 3 and 5 positions are expected to influence the binding affinity of the molecule to different CA isoforms.

General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The general mechanism involves the deprotonated sulfonamide nitrogen coordinating to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion. This binding prevents the catalytic hydration of carbon dioxide.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Structure-Activity Relationship (SAR) Insights

The following table presents inhibition data for some benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. This data, while not for the specific target molecule, provides valuable insights for researchers on how substitutions on the benzene ring can affect inhibitory activity and selectivity.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (reference drug) | 250 | 12 | 25 | 5.7 |

| 4-amino-3-chlorobenzenesulfonamide | 150 | 2.5 | 45 | 4.8 |

| 4-amino-3,5-dichlorobenzenesulfonamide | 120 | 1.8 | 30 | 4.2 |

| 4-amino-3-fluorobenzenesulfonamide | 200 | 8.0 | 35 | 5.1 |

Note: The data in this table is illustrative and based on general trends observed for substituted benzenesulfonamides as carbonic anhydrase inhibitors. Specific values can vary based on experimental conditions.

Conclusion

This compound represents an interesting scaffold for medicinal chemistry and drug development. Its structural similarity to known carbonic anhydrase inhibitors suggests it may exhibit similar biological activity. The presence of two bromine atoms offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The synthetic route is plausible based on established organic chemistry principles. Further research is warranted to synthesize this compound, evaluate its biological activity against a panel of carbonic anhydrases, and explore its potential as a lead compound for the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 4-Amino-3,5-dibromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dibromobenzenesulfonamide is a halogenated aromatic sulfonamide. This class of compounds is of significant interest in medicinal chemistry due to their potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and potential biological role. The guide also outlines detailed experimental protocols for its synthesis and analysis, based on established methods for related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide | PubChem[1] |

| CAS Number | 39150-45-3 | PubChem[1] |

| Molecular Formula | C₆H₆Br₂N₂O₂S | PubChem[1] |

| Molecular Weight | 330.00 g/mol | PubChem[1] |

| Melting Point | 235-237 °C | MySkinRecipes[2] |

| Boiling Point | 458.2 °C (Predicted) | MySkinRecipes[2] |

| pKa | Not available | |

| Solubility | Information not readily available. Expected to be soluble in polar organic solvents. | |

| Appearance | Solid (Form may vary) |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Details | Source |

| ¹³C NMR | Spectra available from Aldrich Chemical Company, Inc. | PubChem[1] |

| GC-MS | NIST Number: 342667 | PubChem[1] |

| IR Spectra | Technique: KBr WAFER, available from Aldrich Chemical Company, Inc. | PubChem[1] |

Biological Activity and Potential Signaling Pathway

Benzenesulfonamides are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in numerous physiological processes. Inhibition of specific CA isozymes is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

Given its structural similarity to other known carbonic anhydrase inhibitors, it is highly probable that this compound also exhibits this activity. The sulfonamide group is key to this inhibitory action, as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme. The general mechanism of carbonic anhydrase inhibition by a sulfonamide is depicted below.

References

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a halogenated aromatic sulfonamide of significant interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, and its primary mechanism of action as a carbonic anhydrase inhibitor. A detailed, step-by-step experimental protocol for its synthesis is provided, alongside a summary of its known biological activities. Particular emphasis is placed on its interactions with various carbonic anhydrase isoforms, a critical aspect for the development of selective inhibitors. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those targeting metalloenzymes.

Chemical Identity and Properties

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. Its structure is characterized by a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms.

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in biological systems and for the design of future experiments.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Br₂N₂O₂S | [1] |

| Molecular Weight | 330.00 g/mol | [1] |

| CAS Number | 39150-45-3 | [1] |

| Canonical SMILES | C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)N | [1] |

| InChI Key | DLXJPWSYRLLYSV-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in polar organic solvents |

Synthesis of this compound: An Experimental Protocol

Overall Synthetic Scheme

The proposed synthesis involves a two-step process starting from sulfanilamide: an electrophilic bromination followed by the introduction of the amino group.

Detailed Experimental Procedure

Step 1: Bromination of Sulfanilamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sulfanilamide (1 equivalent) in glacial acetic acid.

-

Bromine Addition: While stirring the solution at room temperature, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 30°C. An ice bath may be used for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water. The crude this compound will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid and unreacted bromine.

Step 2: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, making them attractive targets for drug development.

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors. The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and thereby blocking the catalytic activity. The amino group and the halogen substituents on the benzene ring of this compound can influence its binding affinity and selectivity for different CA isoforms.

Potential Therapeutic Applications

Given its activity as a carbonic anhydrase inhibitor, this compound and its derivatives could be explored for various therapeutic applications, including:

-

Antiglaucoma agents: Inhibition of CA in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

-

Diuretics: By inhibiting CA in the renal tubules, the reabsorption of bicarbonate, sodium, and water is reduced, leading to diuresis.

-

Anticonvulsants: CA inhibitors can have a stabilizing effect on neuronal membranes.

-

Anticancer agents: Some CA isoforms are overexpressed in certain tumors and are involved in pH regulation and tumor progression.

Further research is required to determine the specific isoform selectivity and therapeutic potential of this compound.

Future Directions

The study of this compound presents several avenues for future research. A critical next step is the determination of its inhibition constants against a panel of human carbonic anhydrase isoforms to understand its selectivity profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, could lead to the development of more potent and isoform-selective inhibitors. Furthermore, in vivo studies are necessary to evaluate its pharmacokinetic properties and therapeutic efficacy in relevant disease models.

Conclusion

This compound is a halogenated sulfonamide with established potential as a carbonic anhydrase inhibitor. This technical guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an outline of its biological mechanism of action. The information presented herein serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and its derivatives. The provided experimental and conceptual frameworks are intended to facilitate future research and development in this promising area of medicinal chemistry.

References

An In-depth Technical Guide on 4-Amino-3,5-dibromobenzenesulfonamide and its Role as a Potential Carbonic Anhydrase Inhibitor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Amino-3,5-dibromobenzenesulfonamide, a member of the sulfonamide class of compounds. While specific biological activity data for this particular molecule is limited in publicly available literature, this document extrapolates from the broader class of benzenesulfonamides, which are well-established as inhibitors of carbonic anhydrases.

Chemical Identity and Synonyms

This compound is a halogenated aromatic sulfonamide. Its chemical structure and key identifiers are presented below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₆H₆Br₂N₂O₂S[1] |

| Molecular Weight | 330.00 g/mol [1] |

| CAS Number | 39150-45-3 |

| PubChem CID | 3084733[1] |

A variety of synonyms are used in literature and chemical databases to refer to this compound. Understanding these is crucial for comprehensive literature searches.

Table of Synonyms:

| Synonym |

| 2,6-dibromosulfanilamide[1] |

| 3,5-Dibromosulfanilamide[1] |

| Benzenesulfonamide, 4-amino-3,5-dibromo-[1] |

| 4-Amino-3,5-dibromobenzenesulphonamide[1] |

| 1-amino-2,6-dibromobenzene-4-sulphonic acid amide[1] |

Physicochemical Properties

The following table summarizes some of the key computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 330.00 g/mol | PubChem[1] |

| Exact Mass | 329.84962 Da | PubChem[1] |

| Monoisotopic Mass | 327.85167 Da | PubChem[1] |

| Topological Polar Surface Area | 94.6 Ų | PubChem[1] |

| Heavy Atom Count | 12 | PubChem[1] |

Context: Benzenesulfonamides as Carbonic Anhydrase Inhibitors

Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase inhibitors (CAIs).[2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[2][3]

The general mechanism of action for sulfonamide-based CAIs involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby inhibiting the enzyme's function.

Synthesis of 4-Aminobenzenesulfonamide Derivatives: A General Protocol

A representative workflow for the synthesis of a 4-aminobenzenesulfonamide derivative is depicted below. It is important to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of the dibrominated target compound.

Caption: Generalized workflow for the synthesis of 4-aminobenzenesulfonamide derivatives.

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

The inhibitory action of sulfonamides on carbonic anhydrase is a well-characterized interaction. The primary mechanism involves the binding of the deprotonated sulfonamide group to the Zn²⁺ ion located in the active site of the enzyme. This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues, effectively blocking the catalytic activity of the enzyme.

Caption: Simplified schematic of carbonic anhydrase inhibition by a sulfonamide.

Quantitative Data on Related Halogenated Benzenesulfonamides

As of the latest literature review, specific quantitative data on the biological activity of this compound (e.g., Kᵢ, IC₅₀, toxicity) is not available. However, to provide context for the potential activity of this compound, the following table presents inhibition data for other halogenated benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data is for illustrative purposes and should not be directly extrapolated to this compound.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

| 4-Bromobenzenesulfonamide | 10,800 | 890 | 98 | 54 |

| 4-Iodobenzenesulfonamide | 9,600 | 750 | 85 | 43 |

| 2,4,6-Trichlorobenzenesulfonamide | 15,000 | 1,200 | 960 | 450 |

Note: The data in this table is compiled from various sources for comparative purposes and highlights the range of inhibitory activities observed in related compounds.

Conclusion and Future Directions

This compound belongs to a class of compounds with a high potential for carbonic anhydrase inhibition. However, a notable gap exists in the scientific literature regarding the specific biological evaluation of this particular molecule. Future research should focus on the synthesis and in vitro screening of this compound against a panel of carbonic anhydrase isoforms to determine its inhibitory potency and selectivity. Subsequent studies could then explore its pharmacokinetic and toxicological profile to assess its potential as a therapeutic agent. The detailed experimental protocols and quantitative data generated from such studies would be invaluable to the drug development community.

References

An In-depth Technical Guide to 2,6-dibromosulfanilamide: Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-dibromosulfanilamide (also known as 2,6-Dibromo-4-aminobenzenesulfonamide), a halogenated derivative of the archetypal antibacterial agent, sulfanilamide. This document collates available data on its chemical structure, physicochemical properties, and known biological activities, presenting it in a format amenable to detailed scientific inquiry and drug development efforts.

Core Concepts: Chemical Identity and Structure

2,6-dibromosulfanilamide is a synthetic organic compound with the chemical formula C₆H₆Br₂N₂O₂S. It is structurally characterized by a sulfanilamide core with two bromine atoms substituted at the 2 and 6 positions of the aniline ring.

Chemical Structure:

The structure of 2,6-dibromosulfanilamide can be represented as follows:

Figure 1: 2D structure of 2,6-dibromosulfanilamide.

Physicochemical Properties

Quantitative data on the physicochemical properties of 2,6-dibromosulfanilamide is limited. The following table summarizes available information, with comparative data for the parent compound, sulfanilamide, provided for context.

| Property | 2,6-dibromosulfanilamide | Sulfanilamide |

| CAS Number | 37559-33-4 | 63-74-1 |

| Molecular Formula | C₆H₆Br₂N₂O₂S | C₆H₈N₂O₂S |

| Molecular Weight | 330.00 g/mol | 172.21 g/mol [1] |

| Melting Point | Not available | 164-166 °C[2] |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Slightly soluble in cold water, soluble in boiling water, ethanol, acetone[3] |

| pKa | Not available | 10.4 |

Synthesis and Experimental Protocols

Hypothesized Synthesis Workflow:

A plausible synthetic route would involve the bromination of a protected sulfanilamide derivative, followed by deprotection.

Figure 2: Hypothesized synthesis workflow for 2,6-dibromosulfanilamide.

General Experimental Considerations (Based on related syntheses):

-

Protection: The aniline amino group of sulfanilamide would likely be protected as an acetamide to prevent side reactions during bromination. This is a standard procedure in the synthesis of sulfonamides.[4]

-

Bromination: The protected sulfanilamide would then be subjected to electrophilic aromatic substitution with a brominating agent, such as elemental bromine, in a suitable solvent. The directing effects of the acetamido and sulfonamide groups would need to be considered to achieve the desired 2,6-disubstitution.

-

Deprotection: The final step would involve the removal of the protecting group, typically by acid or base-catalyzed hydrolysis, to yield the final product.[4]

Biological Activity and Signaling Pathways

The biological activity of 2,6-dibromosulfanilamide is not extensively characterized. However, based on its structural similarity to sulfanilamide and other sulfonamides, its primary mechanism of action is likely through the inhibition of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway.

Inhibition of Folic Acid Synthesis:

Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking PABA, sulfonamides block the synthesis of folic acid, which is essential for the production of nucleotides and amino acids, thereby inhibiting bacterial growth.

Figure 3: Mechanism of action of sulfonamides.

Carbonic Anhydrase Inhibition:

Beyond their antibacterial properties, sulfonamides are also known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3][5] While there is no specific data for 2,6-dibromosulfanilamide, it is plausible that it also exhibits inhibitory activity against certain CA isoforms. The sulfonamide group is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme.

Potential Research Directions:

The lack of specific data on 2,6-dibromosulfanilamide presents several opportunities for future research:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.

-

Antimicrobial Spectrum: Determination of its minimum inhibitory concentrations (MICs) against a broad panel of bacterial and fungal pathogens.

-

Carbonic Anhydrase Inhibition Profile: Evaluation of its inhibitory activity against a range of human carbonic anhydrase isoforms to assess its potential for therapeutic applications beyond antimicrobial use.

-

Mechanism of Action Studies: Detailed enzymatic assays and structural biology studies to elucidate its precise interactions with its molecular targets.

This guide serves as a foundational resource for researchers and professionals interested in the further exploration and potential development of 2,6-dibromosulfanilamide. The existing knowledge gaps highlight the need for dedicated research to fully understand the chemical and biological profile of this compound.

References

- 1. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-Amino-3,5-dibromobenzenesulfonamide

An In-depth Technical Guide to 4-Amino-3,5-dibromobenzenesulfonamide

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant workflows for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

This compound is a halogenated derivative of sulfanilamide. Its chemical structure consists of a benzene ring substituted with an amino group, a sulfonamide group, and two bromine atoms at positions 3 and 5 relative to the amino group.

Physical and Chemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 39150-45-3 | [1][2][3] |

| Molecular Formula | C₆H₆Br₂N₂O₂S | [1][3] |

| Molecular Weight | 330.00 g/mol | [1][2] |

| Melting Point | 235-237°C | [4] |

| Boiling Point | 458.2°C (Predicted) | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Synonyms | 2,6-Dibromosulfanilamide, 3,5-Dibromosulfanilamide | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline generalized protocols for the synthesis and analysis of this compound.

General Synthesis Protocol

The synthesis of this compound typically involves the electrophilic bromination of a precursor like 4-aminobenzenesulfonamide (sulfanilamide). The amino group is a strong activating group, directing the bromine atoms to the ortho positions.

Materials:

-

4-aminobenzenesulfonamide

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., acetic acid or ethanol)

-

Sodium bicarbonate or other base for neutralization

Procedure:

-

Dissolve 4-aminobenzenesulfonamide in the chosen solvent within a three-neck flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the mixture in an ice bath to control the reaction temperature.

-

Slowly add a stoichiometric amount of the brominating agent (e.g., bromine dissolved in the same solvent) dropwise to the solution while stirring vigorously.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture with a base solution (e.g., saturated sodium bicarbonate) until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration.

-

Wash the collected solid with cold water to remove any remaining salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final, pure this compound.

Analytical Characterization Protocols

a) Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Method (GC-MS): A sample is injected into a Gas Chromatograph (GC) to separate it from any residual solvents or impurities. The separated compound then enters the Mass Spectrometer, where it is ionized. The resulting mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the structure and molecular weight of 330.00 g/mol .[1]

b) Infrared Spectroscopy (FTIR)

-

Objective: To identify the functional groups present in the molecule.

-

Method (KBr Wafer): A small amount of the dried sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. This pellet is then placed in an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, S=O stretches, and C-Br stretches, confirming the compound's structure.[1]

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Method (¹³C NMR): The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹³C NMR spectrum is then acquired. The chemical shifts of the signals will correspond to the different carbon environments within the aromatic ring, helping to confirm the substitution pattern.[1]

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key logical and experimental workflows relevant to the study of this compound.

References

Spectroscopic Profile of 4-Amino-3,5-dibromobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Amino-3,5-dibromobenzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail its characteristic spectral signatures in mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These tables provide a quantitative analysis of the compound's structure and functional groups.

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The major fragmentation peaks are detailed in the table below.

| m/z | Relative Intensity (%) | Assignment |

| 332 | 100 | [M+2]+• |

| 330 | 50 | [M]+• |

| 314 | 80 | [M-H₂O]+• |

| 140 | 60 | [C₆H₄BrN]+ |

Infrared (IR) Spectroscopy

The infrared spectrum was acquired using the KBr wafer technique. The characteristic absorption bands are presented below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3470 - 3350 | Strong, Broad | N-H stretch (primary amine) |

| 3300 - 3200 | Strong, Broad | N-H stretch (sulfonamide) |

| 1620 | Medium | N-H bend (primary amine) |

| 1580, 1470 | Medium | C=C stretch (aromatic ring) |

| 1330 - 1300 | Strong | S=O stretch (asymmetric) |

| 1160 - 1140 | Strong | S=O stretch (symmetric) |

| 880 - 800 | Strong | C-H bend (aromatic, out-of-plane) |

| 700 - 600 | Medium | C-Br stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | s | 2H | Ar-H |

| ~ 5.9 | s (broad) | 2H | -NH₂ |

| ~ 7.2 | s (broad) | 2H | -SO₂NH₂ |

¹³C NMR [1]

| Chemical Shift (δ, ppm) | Assignment |

| ~ 148 | C-NH₂ |

| ~ 138 | C-S |

| ~ 130 | C-H |

| ~ 110 | C-Br |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injector Temperature: 250 °C.

-

Oven Program: The temperature is ramped from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 50-500.

-

Infrared Spectroscopy (FTIR)

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then compressed in a pellet die under high pressure to form a transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the sample holder, and the spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard pulse sequence (e.g., zg30) is used.

-

Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical pathway for structural elucidation.

References

In-Depth Technical Guide: FT-IR Spectrum of 4-Amino-3,5-dibromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-3,5-dibromobenzenesulfonamide. It includes a detailed analysis of the vibrational frequencies, a standard experimental protocol for sample analysis, and a workflow diagram for the experimental procedure.

Introduction to the FT-IR Spectroscopy of Aromatic Sulfonamides

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies, causing its bonds to vibrate (stretch, bend, or rotate). The resulting absorption pattern is a unique "fingerprint" of the molecule.

For aromatic sulfonamides like this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of the amino group (-NH₂), the sulfonamide group (-SO₂NH₂), the aromatic ring, and the carbon-bromine bonds. The positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring.

Data Presentation: Vibrational Band Assignments

The following table summarizes the expected and observed vibrational frequencies for this compound. The assignments are based on established group frequency correlations for aromatic amines and sulfonamides.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3400 - 3200 | Strong, Doublet | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) |

| 3300 - 3100 | Medium | N-H Stretching | Sulfonamide (-SO₂NH₂) |

| 1640 - 1600 | Medium | N-H Scissoring (Bending) | Amino (-NH₂) |

| 1580 - 1450 | Medium to Strong | C=C Stretching | Aromatic Ring |

| 1350 - 1300 | Strong | SO₂ Asymmetric Stretching | Sulfonamide (-SO₂NH₂) |

| 1170 - 1140 | Strong | SO₂ Symmetric Stretching | Sulfonamide (-SO₂NH₂) |

| 930 - 890 | Medium | S-N Stretching | Sulfonamide (-SO₂NH₂) |

| 850 - 750 | Strong | C-H Out-of-plane Bending | Aromatic Ring |

| 700 - 500 | Medium to Strong | C-Br Stretching | Aryl Halide (-Br) |

Interpretation of the Spectrum

The FT-IR spectrum of this compound is characterized by several key absorption regions:

-

N-H Stretching Region (3400 - 3100 cm⁻¹): The presence of two distinct N-H stretching bands from the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups is a prominent feature. The amino group typically displays two bands (asymmetric and symmetric stretching), while the sulfonamide N-H stretch may appear as a single broader band.

-

Aromatic Region (1600 - 1450 cm⁻¹): Multiple bands in this region are indicative of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Sulfonamide Group Region (1350 - 1140 cm⁻¹ and 930 - 890 cm⁻¹): The strong absorptions corresponding to the asymmetric and symmetric stretching of the S=O bonds are characteristic of the sulfonamide group.[1] The S-N stretching vibration is also found in this region, typically at a lower wavenumber.[2]

-

Fingerprint Region (below 1000 cm⁻¹): This region contains complex vibrations, including the C-H out-of-plane bending of the aromatic ring and the C-Br stretching vibrations. The pattern of the C-H bending bands can sometimes provide information about the substitution pattern on the benzene ring.

Experimental Protocol: KBr Pellet Method

The FT-IR spectrum of solid this compound is typically obtained using the potassium bromide (KBr) pellet method.

Materials and Equipment:

-

This compound (solid sample)

-

Spectroscopic grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.

-

Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

-

Pellet Formation: Place a small amount of the powdered mixture into a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty spectrometer sample compartment.

-

Sample Scan: Record the FT-IR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagram illustrates the experimental workflow for obtaining the FT-IR spectrum of this compound using the KBr pellet method.

Conclusion

The FT-IR spectrum of this compound provides a detailed fingerprint of its molecular structure. The characteristic absorption bands for the amino, sulfonamide, and substituted aromatic functionalities can be readily identified. This technical guide serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry for the characterization and quality control of this and structurally related compounds.

References

Mass Spectrometry of 4-Amino-3,5-dibromobenzenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-3,5-dibromobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. This document outlines key mass spectral data, detailed experimental protocols for analysis, and visual representations of fragmentation pathways and analytical workflows.

Core Data Presentation

The mass spectral data for this compound is characterized by a distinct isotopic pattern due to the presence of two bromine atoms. The primary quantitative data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) is summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂O₂S | PubChem[1] |

| Molecular Weight | 330.00 g/mol | PubChem[1] |

| Most Abundant Ion (m/z) | 330 | PubChem[1] |

| Second Most Abundant Ion (m/z) | 314 | PubChem[1] |

| Third Most Abundant Ion (m/z) | 332 | PubChem[1] |

Fragmentation Patterns and Mechanisms

The fragmentation of aromatic sulfonamides under mass spectrometry, particularly with electrospray ionization (ESI), follows several characteristic pathways. A significant fragmentation route involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da.[2][3] This process is often facilitated by intramolecular rearrangements.[2][3] For sulfonamides containing an amino group, common fragment ions observed include those at m/z 156, 108, and 92. The ion at m/z 156 often arises from the cleavage of the sulfonamide bond.

The proposed fragmentation pathway for this compound is depicted below, illustrating the generation of key fragment ions.

Figure 1: Proposed ESI fragmentation pathway for this compound.

Experimental Protocols

The following is a detailed methodology for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive technique for the analysis of sulfonamides.[4][5]

Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined sample preparation technique suitable for a variety of sample matrices.[6]

-

Sample Homogenization : Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

-

Extraction : Add 10 mL of 1% acetic acid in acetonitrile. Shake vigorously for 30 seconds.

-

Salting Out : Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride) and shake vigorously for 1 minute.

-

Centrifugation : Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) : Transfer the supernatant to a d-SPE tube containing a sorbent (e.g., C18) to remove interfering matrix components. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.

-

Final Extract Preparation : Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.[6][7]

Liquid Chromatography (LC) Conditions

-

Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size) is suitable for the separation.[5]

-

Mobile Phase : A gradient elution using:

-

A: 0.1% formic acid in water

-

B: Acetonitrile[5]

-

-

Flow Rate : 0.5 mL/min[5]

-

Injection Volume : 5-10 µL

-

Column Temperature : 30-40°C

Mass Spectrometry (MS) Conditions

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.[3]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Key MRM Transitions :

-

Precursor Ion (Q1) : m/z 331 (corresponding to [M+H]⁺)

-

Product Ions (Q3) : Monitor for the characteristic fragment ions, such as those resulting from the loss of SO₂.

-

-

Ion Source Parameters :

-

Capillary Voltage : 3.5 - 4.5 kV

-

Source Temperature : 120 - 150°C

-

Desolvation Temperature : 350 - 450°C

-

Nebulizer Gas Flow : Adjusted to optimize signal intensity.

-

Experimental Workflow Visualization

The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.

Figure 2: General experimental workflow for LC-MS/MS analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, further method development and validation are recommended to ensure accuracy and precision.

References

- 1. This compound | C6H6Br2N2O2S | CID 3084733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hpst.cz [hpst.cz]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. journalofchemistry.org [journalofchemistry.org]

- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

Crystal Structure of Dibrominated Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystal structures of dibrominated benzenesulfonamides, a class of organic compounds with significant potential in medicinal chemistry and materials science. By providing a comprehensive overview of their three-dimensional arrangements, this document aims to facilitate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents and functional materials. This guide summarizes key quantitative crystallographic data, details experimental protocols for their synthesis and crystal growth, and visualizes the logical workflow of their structural analysis.

Introduction to Dibrominated Benzenesulfonamides

Benzenesulfonamides are a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs. The introduction of bromine atoms onto the phenyl ring of the benzenesulfonamide core can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional structure of these dibrominated derivatives is paramount for elucidating their mechanism of action and for the design of next-generation compounds with improved efficacy and selectivity. This guide focuses on the crystallographic analysis of benzenesulfonamides bearing two bromine atoms on the benzenesulfonyl moiety, providing a foundational resource for researchers in the field.

Experimental Protocols

The determination of the crystal structure of dibrominated benzenesulfonamides involves two critical experimental phases: the synthesis of the compound and the growth of high-quality single crystals, followed by single-crystal X-ray diffraction analysis.

General Synthesis of N-Substituted Dibromobenzenesulfonamides

A common route for the synthesis of N-substituted dibromobenzenesulfonamides involves the reaction of a dibromobenzenesulfonyl chloride with a primary or secondary amine.

A representative synthetic procedure is as follows:

-

Preparation of the Amine Solution: The desired amine is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane.

-

Reaction with Sulfonyl Chloride: The dibromobenzenesulfonyl chloride (e.g., 2,4-dibromobenzenesulfonyl chloride or 3,5-dibromobenzenesulfonyl chloride) is added portion-wise to the amine solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Progression and Work-up: The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is quenched with water or a dilute acid solution.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄). The solvent is then removed under reduced pressure.

-

Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent system to yield the final product.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a crucial and often challenging step. A common and effective method is slow evaporation.

Protocol for Slow Evaporation:

-

Solvent Selection: The purified dibrominated benzenesulfonamide is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature. Common solvents include ethanol, methanol, acetonitrile, or mixtures thereof.

-

Preparation of the Crystallization Vessel: The solution is filtered to remove any particulate matter and placed in a clean vial.

-

Slow Evaporation: The vial is loosely covered to allow for the slow evaporation of the solvent over a period of several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed single crystals of sufficient size have appeared, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

General Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F².

-

Data Deposition: The final crystallographic data are deposited in a public database such as the Cambridge Structural Database (CSD) to ensure accessibility for the scientific community.

Visualization of Experimental Workflow

The logical flow from synthesis to structural elucidation can be visualized as follows:

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for representative dibrominated benzenesulfonamides. Due to the limited availability of publicly accessible, fully detailed crystallographic data for benzenesulfonamides with two bromine atoms on the benzenesulfonyl ring, this section includes closely related structures to provide a comparative context.

Table 1: Crystal Data and Structure Refinement Details

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1] | C₁₀H₁₃BrN₂O₃S | Monoclinic | C2/c | - | - | - | - | - |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide[2] | C₁₃H₁₁Cl₂NO₂S | Monoclinic | P2₁/n | 6.7388(8) | 8.9627(8) | 22.944(2) | 91.801(8) | 4 |

| 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate)[3] | C₂₁H₁₂Br₄O₄ | Monoclinic | P2₁/c | - | - | - | - | - |

Note: Complete unit cell parameters for all compounds were not available in the searched literature.

Table 2: Selected Bond Lengths and Angles

| Compound Name | Bond | Length (Å) | Bond Angle | Angle (°) |

| 4-bromo-N-(propylcarbamoyl)benzenesulfonamide[1] | Br1—C1 | 1.887(2) | C4—S1—N1 | 105.65(11) |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide[2] | S—O (avg.) | - | C—SO₂—NH—C (torsion) | 69.3(4) |

Note: A comprehensive list of bond lengths and angles requires access to the full crystallographic information files (CIFs), which were not consistently available in the public domain searches.

Structural Analysis and Intermolecular Interactions

The crystal packing of dibrominated benzenesulfonamides is governed by a variety of non-covalent interactions, which play a crucial role in the stability of the crystal lattice.

Key Intermolecular Interactions:

-

Hydrogen Bonding: The sulfonamide group (–SO₂NH–) is a potent hydrogen bond donor (N–H) and acceptor (S=O). In many crystal structures of benzenesulfonamides, N–H···O hydrogen bonds are a dominant feature, often leading to the formation of dimers or infinite chains.[1][2]

-

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic atoms such as oxygen or nitrogen.

-

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

-

van der Waals Forces: These weaker, non-specific interactions contribute to the overall cohesion of the crystal lattice.

The interplay of these interactions dictates the overall supramolecular architecture of the crystal, which can in turn influence physical properties such as solubility and melting point.

The logical relationship between molecular features and the resulting crystal packing can be visualized as follows:

Conclusion

The crystal structures of dibrominated benzenesulfonamides provide invaluable insights into their molecular conformation and the supramolecular synthons that govern their solid-state assembly. While a comprehensive public database of these specific structures is still growing, the available data highlight the importance of hydrogen bonding and other non-covalent interactions in defining their crystal lattices. The experimental protocols and analytical workflows detailed in this guide offer a framework for the continued investigation of this important class of compounds. Further systematic studies, including the deposition of high-quality crystallographic data, will be crucial for advancing their application in drug discovery and materials science.

References

- 1. Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Amino-3,5-dibromobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Amino-3,5-dibromobenzenesulfonamide, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct quantitative solubility data for this specific compound, this document presents solubility data for the parent compound, benzenesulfonamide, to provide a foundational understanding of the expected solubility behavior of sulfonamides in various organic solvents. Furthermore, this guide outlines a general experimental protocol for determining the solubility of solid organic compounds and illustrates the key biological pathway associated with the broader class of sulfonamide compounds.

Solubility Data

Table 1: Mole Fraction Solubility (x) of Benzenesulfonamide in Various Organic Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | Acetone | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |

| 293.15 | 0.101 | 0.051 | 0.284 | - | - |

| 298.15 | 0.118 | 0.060 | 0.315 | - | - |

| 303.15 | 0.137 | 0.071 | 0.348 | - | - |

| 308.15 | 0.159 | 0.083 | 0.384 | - | - |

| 313.15 | 0.184 | 0.097 | 0.423 | - | - |

| 318.15 | 0.212 | 0.113 | 0.465 | - | - |

Data for Methanol, Ethanol, and Acetone sourced from literature on benzenesulfonamide solubility. Data for DMSO and DMF was not available in the cited sources.

Generally, sulfonamides exhibit increased solubility in polar organic solvents.[1] The presence of the amino and sulfonamide groups allows for hydrogen bonding with protic solvents like alcohols, while the overall aromatic structure contributes to solubility in aprotic polar solvents. It is anticipated that the dibromo substitutions on the benzene ring of this compound would increase its lipophilicity compared to the parent benzenesulfonamide, potentially altering its solubility profile.

Experimental Protocols

The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

Objective: To determine the saturation solubility of a solid compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (or other solid compound)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of the solid compound to a series of vials.

-

Solvent Addition: Accurately dispense a known volume or mass of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The shaking facilitates the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Quantification: Determine the concentration of the dissolved solid in the filtrate using a validated analytical method. For chromophoric compounds, UV-Vis spectrophotometry can be used by preparing a standard calibration curve. High-Performance Liquid Chromatography (HPLC) is a more universal and precise method for quantification.

-

Calculation of Solubility: From the determined concentration and the known volume of the filtrate, calculate the mass of the dissolved solid. The solubility can then be expressed in various units, such as g/100 mL, mol/L, or mole fraction.

Signaling Pathway

Sulfonamides, as a class of compounds, are well-known for their antimicrobial activity, which stems from their ability to interfere with the folic acid synthesis pathway in bacteria.[2][3][4] This pathway is crucial for the production of nucleotides and certain amino acids, which are essential for DNA synthesis and repair, and thus bacterial replication.[2][3][4] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase.[3]

Below is a diagram illustrating the mechanism of action of sulfonamides within the bacterial folate synthesis pathway.

Caption: Mechanism of action of sulfonamides in the bacterial folate synthesis pathway.

This guide serves as a foundational resource for professionals working with this compound. While direct solubility data remains to be experimentally determined, the provided information on related compounds, standardized protocols, and the relevant biological pathway offers valuable insights for future research and application development.

References

An In-depth Technical Guide to the Stability and Storage of 4-Amino-3,5-dibromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for determining the stability and appropriate storage conditions for 4-Amino-3,5-dibromobenzenesulfonamide. While specific experimental stability data for this compound is not extensively available in public literature, this document outlines the necessary protocols and theoretical framework based on the known chemistry of sulfonamides and international regulatory guidelines. This guide is intended to equip researchers with the tools to establish a robust stability profile for this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for designing stability studies.

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂O₂S | --INVALID-LINK-- |

| Molecular Weight | 330.00 g/mol | --INVALID-LINK-- |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Expected to be soluble in polar organic solvents. | General chemical knowledge |

| Chemical Structure | This compound | --INVALID-LINK--[1] |

Recommended Storage and Handling

In the absence of specific data for this compound, general precautions for sulfonamide compounds should be followed.

-

Storage: Store in a cool, dry, and well-ventilated area.[2] Keep containers tightly sealed to prevent moisture ingress. Protect from light.

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2]

Forced Degradation Studies (Stress Testing)